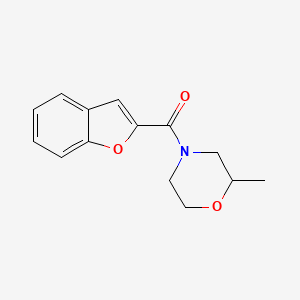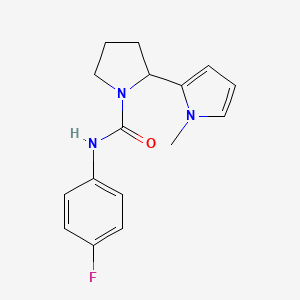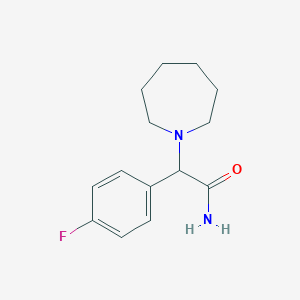
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound interacts with the GABAergic and serotonergic systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one in lab experiments is its potential as a neuroprotective agent and as a treatment for depression and anxiety. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one. One direction is the further investigation of its potential as a neuroprotective agent and as a treatment for depression and anxiety. Another direction is the study of its potential as an anti-cancer agent and its mechanism of action in cancer cells. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with enhanced biological activity.
Méthodes De Synthèse
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with sodium azide and copper sulfate in the presence of acetic acid. This reaction results in the formation of the tetrazole ring, which is responsible for the compound's biological activity.
Applications De Recherche Scientifique
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one has been studied extensively for its potential in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)19(26-16-21-22-23-26)15-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZNOGTHMWBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-phenylpiperazin-1-yl)-2-(tetrazol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)

![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2,5-difluorobenzamide](/img/structure/B7462223.png)

![N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)
![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
